1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic heterocyclic system with demonstrated pharmacological relevance. Key structural features include:
- 1,3-dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- A thioether linkage at position 5, connecting to a 2-oxo-pyrrolidin-1-yl ethyl group, which may influence binding interactions and metabolic stability.
This scaffold is synthesized via Mannich reactions involving enaminouracil derivatives and aldehydes, as described in Scheme 4 of . Pyrimido[4,5-d]pyrimidines are noted for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-23-17-15(19(27)24(2)20(23)28)18(29-12-14(26)25-10-6-7-11-25)22-16(21-17)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRHRMMKIRZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the biological activity of this compound based on current research findings, including synthesis methods, mechanisms of action, and efficacy against various biological targets.
The molecular formula of the compound is , with a molecular weight of 422.48 g/mol. It features a pyrimidine core structure that is often associated with various biological activities.
Antitumor Activity
Several studies have investigated the antitumor properties of pyrimidine derivatives similar to this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Summary of Antitumor Activity Studies
These studies highlight the compound's potential as an anticancer agent, with mechanisms involving apoptosis induction and inhibition of cell proliferation.
Neuroprotective Effects
Research has also indicated that pyrimidine derivatives can possess neuroprotective properties. For instance, one study demonstrated that a related compound improved mitochondrial function and cognitive outcomes in rat models subjected to traumatic brain injury . The neuroprotective effects are attributed to the ability to enhance ATP production and reduce oxidative stress markers.
The biological activity of this compound can be explained through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting tumor growth.
- Signal Transduction Modulation : The interaction with various signaling pathways (e.g., PI3K/Akt/mTOR) has been proposed as a mechanism for its antitumor effects.
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 27.6 μM. The study concluded that the compound could be developed into a potential therapeutic agent for breast cancer treatment due to its selective cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Neuroprotective Potential
A recent investigation into neuroprotective properties revealed that a derivative similar to our compound significantly improved cognitive functions and mitochondrial activity in animal models after traumatic brain injury. This suggests a promising avenue for further research into its use in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: Pyrimido[4,5-d] vs. Pyrimido[5,4-d]pyrimidines
- Potency Differences : Pyrimido[5,4-d]pyrimidines generally exhibit higher potency than [4,5-d] isomers in kinase inhibition and other targets. For example, pyrimido[5,4-d]pyrimidine derivatives targeting 5-phosphoribosyl-1-pyrophosphate synthetase (PRS) showed IC50 values of 5.2 µM (PRS1) and 23.8 µM (PRS2) . In contrast, the [4,5-d] isomers, like the target compound, may compensate for reduced potency through optimized substituents (e.g., 7-phenyl group) .
- Synthetic Routes : Both isomers are synthesized via cycloaddition or Mannich reactions, but microwave-assisted methods improve yields for [4,5-d] derivatives .
Table 1: Key Analogs and Their Activities
- Thioether vs. Oxygen Linkers : The thioether group in the target compound may enhance electron delocalization and binding affinity compared to oxygen-linked analogs. For instance, thiourea-derived pyrimidopyrimidines () show improved solubility and bioactivity .
- Pyrrolidin vs. Piperidin Moieties : The pyrrolidin-1-yl group in the target compound differs from the piperidin-1-yl group in the analog from . Piperidin’s larger ring size may alter steric interactions, though both groups are expected to enhance metabolic stability via reduced oxidation .
Structure-Activity Relationship (SAR)
- Position 7 Substituents : The 7-phenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in CDK2 inhibitors ().
- Position 5 Modifications : The thio-linked pyrrolidin group may improve selectivity by avoiding off-target interactions common in oxygen-linked analogs.
- Fusion Type : While pyrimido[5,4-d]pyrimidines are generally more potent, substituent optimization in [4,5-d] derivatives (e.g., trisubstitution) can mitigate this disparity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
